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molecular formula C11H8ClNO3S B8808463 4-(Pyridin-4-yloxy)benzenesulfonyl chloride

4-(Pyridin-4-yloxy)benzenesulfonyl chloride

Cat. No. B8808463
M. Wt: 269.70 g/mol
InChI Key: FFFLYOYQSHCTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06673804B1

Procedure details

In a similar manner to the procedures described in Example 1(2)-a and b, reactions were carried out using (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester, instead of (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester, and using 4-(pyridin-4-yl)oxybenzensulfonyl chloride, instead of 4-phenoxybenzenesulfonyl chloride, to afford the desired compound (yield 13%) as a white amorphous solid.
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:32])[CH:10]([CH2:19][CH2:20][N:21]1[C:25](=[O:26])[C:24]2=[CH:27][CH:28]=[CH:29][CH:30]=[C:23]2[C:22]1=[O:31])[NH:11]C(OC(C)(C)C)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)NC(OC(C)(C)C)=O)C=C.[N:61]1[CH:66]=[CH:65][C:64]([O:67][C:68]2[CH:73]=[CH:72][C:71]([S:74]([Cl:77])(=[O:76])=[O:75])=[CH:70][CH:69]=2)=[CH:63][CH:62]=1>>[O:67]([C:68]1[CH:73]=[CH:72][C:71]([S:74]([Cl:77])(=[O:76])=[O:75])=[CH:70][CH:69]=1)[C:64]1[CH:65]=[CH:66][CH:1]=[CH:62][CH:63]=1.[CH2:1]([O:8][C:9](=[O:32])[CH:10]([CH2:19][CH2:20][N:21]1[C:22](=[O:31])[C:23]2=[CH:30][CH:29]=[CH:28][CH:27]=[C:24]2[C:25]1=[O:26])[NH:11][S:74]([C:71]1[CH:70]=[CH:69][C:68]([O:67][C:64]2[CH:65]=[CH:66][N:61]=[CH:62][CH:63]=2)=[CH:73][CH:72]=1)(=[O:75])=[O:76])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(NC(=O)OC(C)(C)C)CCN1C(C=2C(C1=O)=CC=CC2)=O)=O
Step Two
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC(C(NC(=O)OC(C)(C)C)CCN1C(C=2C(C1=O)=CC=CC2)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)OC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C(NS(=O)(=O)C1=CC=C(C=C1)OC1=CC=NC=C1)CCN1C(C=2C(C1=O)=CC=CC2)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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